molecular formula C22H18N4O5S B14597869 N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide CAS No. 61068-04-0

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide

Cat. No.: B14597869
CAS No.: 61068-04-0
M. Wt: 450.5 g/mol
InChI Key: HXETVTOHTZTQSP-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a nitroacridine moiety, and an acetamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration of Acridine: The starting material, acridine, undergoes nitration to introduce a nitro group at the 3-position, forming 3-nitroacridine.

    Amination: The nitro group is then reduced to an amino group, resulting in 3-aminoacridine.

    Coupling Reaction: 3-aminoacridine is coupled with 4-aminophenylmethanesulfonamide under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The nitroacridine moiety is known to intercalate with DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with proteins involved in cell signaling pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Methanesulfonyl)-N-{4-[(3-aminoacridin-9-yl)amino]phenyl}acetamide
  • N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}benzenesulfonamide

Uniqueness

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide is unique due to the presence of both the methanesulfonyl and nitroacridine groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61068-04-0

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]acetamide

InChI

InChI=1S/C22H18N4O5S/c1-14(27)25(32(2,30)31)16-9-7-15(8-10-16)23-22-18-5-3-4-6-20(18)24-21-13-17(26(28)29)11-12-19(21)22/h3-13H,1-2H3,(H,23,24)

InChI Key

HXETVTOHTZTQSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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